(-)-Dexamethasone Acid

Description

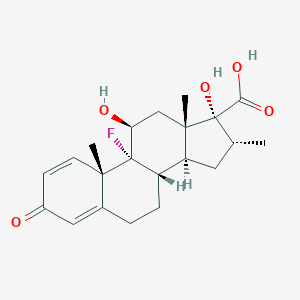

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14+,15+,16+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAGPIFFRLDBRN-AFKBWYBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512171 | |

| Record name | (11beta,16alpha,17alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37927-01-8 | |

| Record name | (11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37927-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16alpha,17alpha)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8U81ZN41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Dexamethasone Degradation Leading to Acidic Species

Hydrolytic Degradation Pathways

Hydrolysis is a key degradation pathway for dexamethasone (B1670325) in aqueous environments. The rate and products of this degradation are significantly influenced by the pH of the medium and its composition.

pH-Dependent Hydrolysis Mechanisms

The stability of dexamethasone in aqueous solutions is highly dependent on pH. While it is relatively stable in acidic to neutral conditions, its degradation accelerates in alkaline environments. mdpi.comnih.gov Under acidic conditions, a known degradation pathway for corticosteroids with a similar D-ring structure to dexamethasone is the Mattox rearrangement, which leads to the formation of enol aldehydes. scirp.org This process involves the acid-catalyzed β-elimination of water from the side chain. scirp.org

In alkaline solutions, the degradation of dexamethasone is more pronounced. mdpi.comscirp.org The dissociation of the alcohol moieties of dexamethasone in alkaline conditions can accelerate oxidation. mdpi.com Studies on dexamethasone sodium phosphate (B84403), a water-soluble form of dexamethasone, have shown that it undergoes hydrolysis to form dexamethasone. birzeit.edu The rate of this hydrolysis is significantly faster in activated sludge compared to pure water, indicating microbial involvement can also play a role. birzeit.edu Furthermore, the release of dexamethasone from certain drug delivery systems is pH-dependent, with a significantly higher release rate observed in acidic environments (pH 5.0-5.4) compared to neutral pH (7.4). nih.govrsc.orgmdpi.com For instance, some conjugate systems show an 80% release at pH 4.0 over 150 hours, while being much more stable at neutral pH. nih.gov

The degradation of dexamethasone in phosphate-buffered saline (PBS) has been shown to yield multiple degradation products, with the process being influenced by temperature and light exposure. researchgate.net

Influence of Aqueous Media Composition on Hydrolytic Product Formation

The composition of the aqueous medium, beyond just pH, plays a critical role in the hydrolytic degradation of dexamethasone. The presence of certain ions and organic matter can either catalyze or inhibit degradation pathways.

For instance, the presence of bicarbonate and humic acid has been shown to negatively impact the degradation of dexamethasone, reducing its removal by more than 50% in some systems. researchgate.net Conversely, the presence of chloride ions did not significantly affect dexamethasone removal in one study, while another indicated that chloride could accelerate the degradation of other pharmaceuticals under specific conditions. nih.govupatras.gr

In studies involving sustained-release implants, it was noted that the degradation of dexamethasone is initiated upon exposure to the buffer solution. researchgate.net The use of phosphate-buffered saline (PBS) as a medium has been shown to lead to the formation of at least 13 different degradation products of dexamethasone. researchgate.net The presence of trace metal ions, such as copper or iron, can strongly catalyze oxidative degradation, a common pathway for glucocorticoids with a C-17 dihydroxyacetone side chain. researchgate.net The use of chelating agents like EDTA can inhibit this degradation by complexing these metal ions. researchgate.net

The following table summarizes the effect of different media components on dexamethasone degradation:

| Component | Effect on Dexamethasone Degradation | Reference |

| Bicarbonate | Negative (reduces removal) | researchgate.net |

| Humic Acid | Negative (reduces removal) | researchgate.net |

| Chloride | No significant effect / Can accelerate degradation of other drugs | nih.govupatras.gr |

| Phosphate Buffered Saline (PBS) | Leads to multiple degradation products | researchgate.net |

| Trace Metal Ions (e.g., Cu, Fe) | Catalyzes oxidative degradation | researchgate.net |

| EDTA | Inhibits degradation by chelating metal ions | researchgate.net |

| Activated Sludge | Accelerates hydrolysis compared to pure water | birzeit.edu |

Oxidative Degradation Mechanisms

Oxidative processes, often involving highly reactive species, represent another significant route for dexamethasone degradation, leading to various transformation products, including acidic species.

Role of Specific Oxidizing Agents (e.g., Hydroxyl Radicals, Ozone)

Hydroxyl radicals (•OH) are highly reactive species that play a crucial role in the oxidative degradation of dexamethasone. mdpi.comnih.gov Advanced oxidation processes (AOPs) are designed to generate these radicals to efficiently break down recalcitrant organic compounds like dexamethasone. mdpi.comnih.gov The reaction of hydroxyl radicals with dexamethasone can lead to the formation of various transformation products. mdpi.com For example, a double initial attack by hydroxyl radicals can lead to the formation of specific byproducts. mdpi.com

Ozone (O3) is another potent oxidizing agent used in water treatment that can degrade dexamethasone. mdpi.com The degradation can occur through direct reaction with ozone molecules or indirectly through the formation of hydroxyl radicals from ozone decomposition, especially in alkaline media. mdpi.comdeswater.com The degradation of dexamethasone via ozonation has been shown to lead to a decrease in the pH of the solution, indicating the formation of acidic products. mdpi.com

The efficiency of these oxidative processes is often pH-dependent. For instance, the degradation of dexamethasone using a UV/H2O2/MgO process was found to be more efficient at a lower pH (pH 3). nih.govnih.gov Similarly, sonochemical oxidation was enhanced at pH 3. nih.gov

Photo-oxidation Pathways

Photo-oxidation, involving the action of light, is another pathway for dexamethasone degradation. Exposure to light can lead to the formation of various transformation products. researchgate.netmdpi.com The specific products formed can depend on the light source used. mdpi.com

Studies have shown that dexamethasone is sensitive to light, and its degradation can be accelerated by photolytic processes. researchgate.netmdpi.com For example, the degradation of dexamethasone using a UV/H2O2/MgO process involves the generation of hydroxyl radicals upon UV irradiation. nih.gov The photolysis of dexamethasone has been reported to produce transformation products that may exhibit higher toxicity than the parent compound. mdpi.com

Photo-Fenton processes and the use of photocatalysts like titanium dioxide (TiO2) have also been investigated for the degradation of dexamethasone. mdpi.comacs.org In the presence of TiO2 and light, dexamethasone undergoes degradation through the formation of several hydroxy derivatives. acs.org The proposed mechanism involves an initial attack by one or two hydroxyl radicals. acs.org

The following table outlines some of the identified transformation products from photo-oxidation studies:

| Process | Identified Transformation Products | Reference |

| Photocatalysis (nTiO2) | Formation of various transformation products | mdpi.com |

| Gamma Irradiation | Formation of various transformation products | mdpi.com |

| UV/H2O2/MgO | Intermediates formed through hydroxyl radical attack | nih.gov |

| TiO2 Photocatalysis | Hydroxy derivatives | acs.org |

Sonochemical Oxidation

Sonochemical oxidation, which utilizes high-frequency ultrasound, is an advanced oxidation process capable of degrading dexamethasone. nih.govresearchgate.net The process relies on acoustic cavitation, the formation, growth, and collapse of microbubbles in the liquid, which generates localized hot spots with high temperature and pressure, leading to the formation of reactive species like hydroxyl radicals. nih.govupatras.gr

The degradation of dexamethasone through sonochemical oxidation has been shown to follow pseudo-first-order kinetics. nih.gov The efficiency of this process is influenced by several factors, including the applied ultrasound power density and the initial concentration of dexamethasone. nih.gov Scavenging experiments have confirmed the crucial role of hydroxyl radicals in the decomposition process, with the reaction primarily occurring at the gas-liquid interface of the cavitation bubbles. nih.govresearchgate.net

The pH of the medium also affects the rate of sonochemical degradation, with enhanced oxidation observed at acidic pH (pH 3). nih.govupatras.gr The presence of other substances in the water matrix, such as humic acid or bicarbonate, can decrease the degradation rate. nih.govresearchgate.net High-resolution liquid chromatography-mass spectrometry (LC-MS) has been used to identify transformation products during the sonochemical oxidation of dexamethasone. nih.govresearchgate.net One of the identified products is a carboxylic acid derivative. researchgate.net

Electrochemical Oxidation Processes

Electrochemical oxidation has emerged as a promising method for the degradation of dexamethasone in aqueous solutions. researchgate.netresearchgate.net Studies have shown that using a boron-doped diamond (BDD) anode can effectively degrade dexamethasone. researchgate.netresearchgate.net The process involves the generation of highly reactive hydroxyl radicals (•OH) on the anode surface, which are powerful oxidizing agents.

The degradation rate of dexamethasone is influenced by several factors, including current density and the presence of other substances like persulfate. researchgate.netresearchgate.net An increase in current density generally leads to a higher degradation rate. researchgate.net Furthermore, the addition of sodium persulfate can enhance the degradation process synergistically. Persulfate is electrochemically activated to produce sulfate (B86663) radicals (SO₄•⁻), which, along with hydroxyl radicals, accelerate the oxidation of dexamethasone. researchgate.netresearchgate.net

The proposed degradation mechanism involves hydroxylation of the dexamethasone molecule, followed by oxidation and decarboxylation of the acetyl group, and ultimately the rupture and oxidation of the steroid rings. researchgate.netresearchgate.net This process leads to the formation of smaller, often acidic, molecules. One of the identified acidic degradation products is a carboxylic acid derivative with a mass-to-charge ratio (m/z) of 379.1928, corresponding to the chemical formula C₂₁H₂₈O₅F. researchgate.net The presence of this carboxylic acid is further supported by the characteristic loss of CO₂ during mass spectrometry analysis. researchgate.net

The efficiency of electrochemical oxidation can be affected by the composition of the water matrix. For instance, the presence of chloride ions can significantly improve the degradation rates due to the formation of active chlorine species. researchgate.net

Thermal Degradation and Formation of Acidic Products

Thermal processes can also induce the degradation of dexamethasone, leading to the formation of acidic products. researchgate.netrsc.org Thermally activated persulfate (TAP) has been investigated as an effective method for dexamethasone decomposition. researchgate.net In this process, heat is used to activate persulfate ions, generating sulfate radicals that oxidize the dexamethasone molecule.

The efficiency of the TAP process is dependent on factors such as temperature and pH. researchgate.net Higher temperatures generally increase the rate of degradation. The process is most effective under acidic to neutral conditions, with a significant decrease in efficiency observed at a pH of 9. researchgate.net

Forced degradation studies under acidic conditions have shown the formation of various degradation products. While the primary focus of some studies has been on the formation of enol-aldehydes through the Mattox rearrangement, these conditions can also lead to further oxidation and the creation of acidic species.

The degradation of the polyaniline (PANI) component of a composite material used in an electrochemical sensor, which occurs at temperatures between 290 °C and 630 °C, indicates the temperatures at which significant thermal degradation of organic components can occur, although this is not a direct study of dexamethasone thermal degradation. rsc.org

Adsorption-Degradation Processes on Environmental Sorbents (e.g., Montmorillonite)

The interaction of dexamethasone with environmental sorbents like montmorillonite (B579905), a type of clay, can lead to both adsorption and degradation. cambridge.orgcsic.eskisti.re.kr Montmorillonite possesses a high surface area and cation exchange capacity, making it an effective adsorbent for various organic molecules. csic.es

The interaction between dexamethasone and montmorillonite is a multi-phase process. csic.es Initially, a rapid adsorption of dexamethasone onto the clay surface occurs. csic.es This is followed by a degradation phase. It has been suggested that ferric iron present in the clay may play a role in catalyzing the degradation of steroids. csic.es

Studies have shown that dexamethasone degrades through oxidation when in contact with montmorillonite. csic.es This process can be influenced by the properties of the clay and the surrounding environmental conditions. The degradation can lead to the formation of various byproducts, including acidic species.

The use of modified clays, such as micelle-clay (MC) composites, has also been explored for the removal of dexamethasone and its phosphate ester from water. birzeit.eduresearchgate.net These materials show high adsorption capacity and can facilitate the degradation of the adsorbed compounds. birzeit.eduresearchgate.net

Characterization of Key Acidic Degradation Products and Putative Pathways

Several studies have focused on identifying the degradation products of dexamethasone and proposing the pathways through which they are formed. researchgate.netresearchgate.netbirzeit.eduresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and other advanced analytical techniques are crucial for the identification and characterization of these products. researchgate.net

One of the key acidic degradation products identified is dexamethasone-21-oic acid . birzeit.edu This product is formed through the oxidation of the primary alcohol group at the C-21 position of the dexamethasone molecule. Another significant degradation product is 17-oxodexamethasone , which results from the oxidation of the C-17 side chain. birzeit.eduresearchgate.net

The electrochemical oxidation of dexamethasone has been shown to produce a carboxylic acid derivative with the chemical formula C₂₁H₂₈O₅F. researchgate.net The proposed pathway for its formation involves hydroxylation, oxidation, and decarboxylation reactions. researchgate.net

The degradation pathways can be complex, involving multiple steps and intermediates. For instance, the degradation of dexamethasone sodium phosphate first involves hydrolysis to dexamethasone, which then undergoes further degradation. birzeit.edu Putative pathways suggest that the degradation can proceed through hydroxylation, oxidation of the side chain, and opening of the steroid rings. researchgate.net

The table below summarizes some of the key acidic degradation products of dexamethasone identified in various studies.

| Degradation Product | Method of Generation | Reference |

| Dexamethasone-21-oic acid | Biodegradation | birzeit.edu |

| 17-Oxodexamethasone | Biodegradation, Oxidative Degradation | birzeit.eduresearchgate.net |

| Carboxylic acid derivative (C₂₁H₂₈O₅F) | Electrochemical Oxidation | researchgate.net |

These findings highlight the various mechanisms through which dexamethasone can be transformed into acidic species in the environment and during water treatment processes.

Analytical Chemistry Methodologies for Dexamethasone Acid Quantification and Characterization

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is the premier technique for the separation, identification, and quantification of (-)-Dexamethasone Acid in bulk drug substances and finished pharmaceutical products. The versatility of liquid chromatography allows for the development of highly specific and sensitive methods tailored to the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the analysis of Dexamethasone (B1670325) and its related compounds, including this compound. Method development and validation are performed in accordance with stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure reliability, accuracy, and precision. scispace.comasianpubs.orgijirt.org

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic mode employed for the analysis of Dexamethasone and its impurities. neuroquantology.com These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase. For instance, a stability-indicating RP-HPLC method for Dexamethasone used a mobile phase of water (containing 0.1% orthophosphoric acid) and acetonitrile (B52724) in a 60:40 v/v ratio. scispace.comasianpubs.orgijirt.org This approach is effective in separating Dexamethasone from its degradation products formed under various stress conditions, including acidic, oxidative, and thermal degradation. scispace.comasianpubs.org The separation of Dexamethasone from its epimer, Betamethasone (B1666872), which differs only in the spatial configuration of the methyl group at the C-16 position, presents a significant analytical challenge due to their very similar physicochemical properties. oup.com Successful separation often requires careful optimization of the mobile phase composition, including the use of organic modifiers like acetonitrile or methanol, and pH control. oup.comsielc.comingentaconnect.com

Table 1: Example of RP-HPLC Method Parameters for Dexamethasone Analysis

| Parameter | Condition | Reference |

| Column | Fortis C18 (100 x 4.6 mm, 2.5 µm) | scispace.comasianpubs.org |

| Mobile Phase | Water (0.1% Orthophosphoric Acid) : Acetonitrile (60:40, v/v) | scispace.comasianpubs.org |

| Flow Rate | 1.0 mL/min | scispace.comasianpubs.org |

| Detection | UV at 240 nm | ijirt.orgneuroquantology.com |

| Column Temp. | 27 °C | scispace.comasianpubs.org |

Since this compound is a specific stereoisomer, chiral chromatography is essential for its separation from other enantiomers or diastereomers. Dexamethasone itself is a stereoisomer of Betamethasone. neuroquantology.com The separation of such epimers is a challenging task that often cannot be achieved with conventional reversed-phase columns alone. researchgate.net Chiral stationary phases (CSPs), particularly those derived from polysaccharides like cellulose (B213188) and amylose (B160209), are widely used for the enantioseparation of pharmaceuticals. researchgate.netresearchgate.netamericanpharmaceuticalreview.com These CSPs provide the necessary stereospecific interactions to resolve chiral compounds. americanpharmaceuticalreview.com For the separation of Dexamethasone and Betamethasone, a Lux i-Cellulose-5 chiral column has demonstrated high-quality separation. researchgate.netresearchgate.net The development of reliable chiral HPLC methods is crucial for controlling the stereochemical purity of drug substances. researchgate.netscience.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both the quantification and structural confirmation of this compound, even at very low concentrations in complex biological matrices like plasma. researchgate.netnih.gov This technique offers exceptional sensitivity and specificity. nih.gov For the analysis of Dexamethasone, the method often involves monitoring the transition of the precursor ion to a specific product ion. For Dexamethasone, a commonly monitored transition is m/z 393 → 373. researchgate.net The use of an internal standard, such as Beclomethasone (B1667900) (m/z 409 → 391) or Dexamethasone-d5, improves the accuracy and precision of the quantification. researchgate.netrsc.org LC-MS/MS methods have been developed to achieve limits of quantification in the sub-ng/mL range, making them suitable for pharmacokinetic studies. nih.gov

Table 2: Example of LC-MS/MS Parameters for Dexamethasone Quantification

| Parameter | Condition | Reference |

| LC Column | C18 (50 x 3 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile : Water : Formic Acid (35:65:0.1, v/v/v) | researchgate.net |

| Ionization | Electrospray Ionization (ESI), Positive Mode | mdpi.com |

| MS/MS Transition | Dexamethasone: m/z 393 → 373 | researchgate.net |

| Internal Standard | Beclomethasone: m/z 409 → 391 | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) in Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.netwaters.com This makes UPLC particularly well-suited for the demanding task of impurity profiling, where the separation of closely related substances is required. waters.com A gradient UPLC method can be used to detect and quantify impurities in Dexamethasone, including those formed during sterilization processes like gamma-radiation. researchgate.net For instance, a method using an ACQUITY UPLC BEH C18 column can separate known impurities within a short run time of less than 7 minutes. waters.com The United States Pharmacopeia (USP) monograph for Dexamethasone includes a UHPLC method for the analysis of organic impurities, demonstrating the regulatory acceptance of this advanced chromatographic technique. shimadzu.comsepscience.com

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecule's chemical structure and functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of Dexamethasone shows characteristic absorption peaks corresponding to carbonyl (–C=O) and hydroxyl (–O-H) groups. mdpi.comresearchgate.net For example, characteristic peaks for Dexamethasone have been observed around 1707 cm⁻¹, 1666 cm⁻¹, and 1624 cm⁻¹, which are attributed to the C=O bonds. mdpi.com

UV-Visible spectrophotometry is a quantitative technique based on the absorption of light. Dexamethasone exhibits a characteristic UV absorbance maximum (λmax) at approximately 240-242 nm, which is often used for its quantification in HPLC-UV methods. scielo.brjrespharm.com Kinetic spectrophotometric methods have also been developed for the determination of Dexamethasone. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful techniques used for the definitive structural identification of impurities. These methods were instrumental in identifying and characterizing an oxidative degradation impurity of Dexamethasone as 17-oxo Dexamethasone. researchgate.net A combination of techniques including IR, ¹H NMR, UV, and X-ray diffraction has been used to characterize a novel Dexamethasone/Zn complex. arccjournals.comresearchgate.net

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of corticosteroids, including Dexamethasone and its related substances. The chromophoric system of the pregna-1,4-diene-3-one structure, common to both Dexamethasone and this compound, is responsible for its UV absorbance. While specific data for the isolated acid is not extensively published, analytical methods for Dexamethasone and its degradation products consistently use a wavelength maximum (λmax) in the range of 239 to 241 nm for detection. ijirt.orgedu.krdnih.govinnovareacademics.in High-performance liquid chromatography (HPLC) methods coupled with UV detection are commonly set at these wavelengths to quantify both the parent drug and its impurities. innovareacademics.inresearchgate.netneuroquantology.com One study developed a spectrophotometric method for a dexamethasone formulation with a λmax of 269 nm to avoid interference from matrix components. jrespharm.com

| Compound | Reported λmax | Context/Method |

| Dexamethasone | 239 nm | HPLC-UV for related substances edu.krdnih.gov |

| Dexamethasone | 240 nm | HPLC-UV for impurities ijirt.orginnovareacademics.inneuroquantology.com |

| Dexamethasone | 241 nm | UV Spectrophotometry innovareacademics.in |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule. For Dexamethasone, characteristic absorption bands are well-documented. wikipedia.org The transition to this compound involves the conversion of the C-17 hydroxyacetyl side chain (-COCH₂OH) to a carboxylic acid (-COOH), which results in predictable changes in the IR spectrum.

The spectrum of Dexamethasone shows key peaks corresponding to its functional groups. researchgate.net These include a prominent O-H stretching vibration from the hydroxyl groups, multiple C=O stretching vibrations for the C3 and C20 ketones, C=C stretching for the steroidal A-ring, and a C-F stretching vibration. researchgate.netresearchgate.net

For this compound, the disappearance of the C20 ketone and C21 hydroxyl group signals and the appearance of characteristic carboxylic acid absorptions would be expected. This includes a very broad O-H stretching band (typically 3300-2500 cm⁻¹) and a C=O stretching band around 1700-1725 cm⁻¹. The peaks for the C3-ketone and the conjugated diene system would remain.

Table 4.2.2: Key IR Absorption Bands for Dexamethasone

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3468 - 3389 | O-H (Alcohol) Stretching | researchgate.netresearchgate.net |

| 1706 - 1705 | C=O (Carbonyl) Stretching | researchgate.netresearchgate.net |

| 1662 - 1660 | C=O (Conjugated Ketone) Stretching | wikipedia.orgresearchgate.net |

| 1621 - 1618 | C=C (Alkene) Stretching | wikipedia.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

In the ¹H NMR spectrum of Dexamethasone, signals corresponding to the C21 methylene (B1212753) protons (CH₂OH) are present. Upon conversion to this compound, these signals would be absent. A new, typically broad singlet corresponding to the carboxylic acid proton (-COOH) would appear in the downfield region of the spectrum.

In the ¹³C NMR spectrum, the signal for the C21 carbon would disappear. The chemical shifts of the C17 and C20 carbons would be significantly altered due to the replacement of the ketone and hydroxyl-bearing carbon with the carboxylic acid moiety.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a compound by measuring its exact mass with high accuracy. This technique is invaluable for identifying unknown impurities and confirming the structure of degradation products like this compound. The exact mass is a defining physical property.

| Compound | Molecular Formula | Exact Mass (Da) | Reference |

| This compound | C₂₁H₂₇FO₅ | 378.18425212 | nih.gov |

| Dexamethasone | C₂₂H₂₉FO₅ | 392.19990218 | medkoo.comnih.gov |

The measured mass from an HRMS analysis can be used to confirm the identity of this compound in a sample with a high degree of confidence.

Kinetic Spectrophotometric Methods

Kinetic spectrophotometric methods offer a sensitive approach for the quantification of certain drugs. nih.gov A method has been developed for the determination of Dexamethasone based on its catalytic effect on the oxidation of Orange G dye by bromate (B103136) in an acidic medium. nih.govresearchgate.net The reaction progress is monitored by measuring the change in absorbance of Orange G at 478.5 nm over time. nih.gov Under optimized conditions, a linear relationship was established over a concentration range of 0.2–54.0 mg L⁻¹, with a calculated detection limit of 0.14 mg L⁻¹. nih.gov This approach demonstrates the potential for using kinetic methods in the analysis of Dexamethasone, and similar principles could be applied to quantify its degradation products.

Method Validation Studies (Specificity, Linearity, Precision, Accuracy, Robustness)

The validation of analytical methods is essential to ensure they are suitable for their intended purpose and is performed according to guidelines from the International Council for Harmonisation (ICH). innovareacademics.ininnovareacademics.inresearchgate.net Numerous studies report the validation of HPLC methods for Dexamethasone and its related substances, including degradation products. edu.krdnih.govresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or placebo ingredients. ijirt.orginnovareacademics.in Methods are demonstrated to be specific when they show complete separation of the analyte peak from other components. jcchems.com

Linearity: The ability to produce test results that are directly proportional to the analyte's concentration. innovareacademics.in This is typically confirmed by a high correlation coefficient (R²), often exceeding 0.999. jcchems.comscispace.com Linearity has been demonstrated for related substances in ranges such as 0.01–0.30 µg/mL. nih.gov

Precision: The closeness of agreement among a series of measurements. It is assessed at levels of repeatability (intra-day) and intermediate precision (inter-day), with results expressed as the relative standard deviation (%RSD). nih.gov For related substances, intermediate precision values of less than 6% have been reported. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies where a known amount of analyte is spiked into a matrix. innovareacademics.in Recoveries for a Dexamethasone-related substance were reported in the range of 89.6% to 105.8%. nih.gov

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. edu.krdnih.gov

Table 4.4: Summary of Validation Parameters for Dexamethasone and Related Substances Analysis

| Parameter | Typical Acceptance Criteria / Finding | Reference(s) |

|---|---|---|

| Specificity | No interference from placebo/impurities; peaks are well-resolved. | ijirt.orginnovareacademics.injcchems.com |

| Linearity (R²) | ≥ 0.999 | innovareacademics.injcchems.comscispace.com |

| Precision (%RSD) | Repeatability: < 2%; Intermediate Precision: < 6% | nih.gov |

| Accuracy (% Recovery) | Typically 98-102%; 89.6% - 105.8% for impurities. | ijirt.orgnih.govinnovareacademics.in |

| Robustness | Method resistant to small changes in pH, mobile phase, etc. | edu.krdnih.gov |

Stability-Indicating Analytical Methods

A stability-indicating method is an analytical procedure that can accurately quantify a drug substance in the presence of its degradation products, impurities, and excipients. nih.gov The development of such methods is crucial for studying the stability of drug products and is a regulatory requirement. researchgate.netasianpubs.org

These methods are typically based on reversed-phase high-performance liquid chromatography (RP-HPLC) and are validated through forced degradation studies. ijirt.orgresearchgate.net In these studies, the drug substance is exposed to stress conditions as outlined by ICH guidelines, such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and light. ijirt.orgasianpubs.org The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the parent drug. ijirt.org

LC-MS is a powerful technique used in conjunction with these methods to identify the structures of the degradation products formed under stress. nih.gov Studies on Dexamethasone have successfully used LC-MS/MS to identify numerous degradation products, providing insight into its degradation pathways. researchgate.netnih.gov The ability to separate this compound from Dexamethasone is a key performance characteristic of a stability-indicating method for any Dexamethasone-containing product. nih.gov

Stereochemical Investigations of Dexamethasone Acid and Its Precursors/metabolites

Chiral Recognition and Enantiomeric Separation Strategies

The separation of stereoisomers, particularly enantiomers, presents a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. acs.org For corticosteroids like dexamethasone (B1670325) and its metabolites, which possess multiple chiral centers, this separation is crucial for understanding their individual pharmacological profiles. researchgate.netgoogle.com

Various analytical techniques have been developed to achieve the enantiomeric separation of chiral compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant method. researchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have demonstrated significant success in resolving epimeric mixtures of dexamethasone and betamethasone (B1666872). researchgate.net The choice of mobile phase, including the organic modifier, additives like formic acid, and the column temperature, are critical parameters that are optimized to achieve baseline separation. researchgate.netamericanpharmaceuticalreview.com For instance, a mobile phase consisting of a 50:50 ratio of acetonitrile-water with 0.1% formic acid has been effective for the enantiomeric resolution of some pharmaceuticals. americanpharmaceuticalreview.com

Capillary electrophoresis has also emerged as a powerful technique for chiral separations, offering high efficiency and rapid analysis times. acs.orgamericanpharmaceuticalreview.com Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides exceptional selectivity and sensitivity, which is particularly advantageous for analyzing chiral drugs in complex biological matrices. researchgate.netamericanpharmaceuticalreview.com

Another approach involves the use of chiral selectors in mass spectrometry-based methods. acs.org For example, the formation of diastereomeric complexes with a chiral selector, such as a copper(II)-amino acid complex, can enable the differentiation of enantiomers using ion mobility-mass spectrometry. nih.gov While this has been applied to various drugs, the separation of diastereomers like dexamethasone and betamethasone was noted but not the primary focus of such studies. acs.orgnih.gov

Interactive Table: Chiral Separation Techniques for Dexamethasone and Related Compounds

| Separation Technique | Chiral Selector/Stationary Phase | Mobile Phase/Conditions | Application |

| HPLC | Amylose and Cellulose-based CSPs | Acetonitrile (B52724)/Water with Formic Acid | Separation of dexamethasone and betamethasone epimers. researchgate.net |

| HPLC | Polysaccharide-based CSPs | Polar organic mobile phases with acidic or basic additives | General enantiomer separation of basic drugs. science.gov |

| Capillary Electrophoresis | N/A | Optimized buffer systems | Enantiomeric analysis of various chiral drugs. acs.orgamericanpharmaceuticalreview.com |

| Ion Mobility-Mass Spectrometry | Copper(II)-amino acid complexes | N/A | Differentiation of drug enantiomers. nih.gov |

Influence of Stereochemistry on Reaction Pathways and Product Formation

The stereochemistry of corticosteroids and their precursors profoundly influences the course of chemical reactions, leading to the formation of specific products. The spatial arrangement of functional groups dictates their accessibility to reagents and the stability of transition states.

A notable example is the Mattox rearrangement, an acid-catalyzed β-elimination of water from the dihydroxyacetone side chain at C-17, which is a key degradation pathway for many corticosteroids. researchgate.netscirp.org This reaction leads to the formation of enol aldehydes. researchgate.net The stereochemistry of the starting material can influence the ratio of the resulting E- and Z-isomers of the enol aldehyde. researchgate.net Interestingly, a variation of the Mattox rearrangement has been observed under alkaline conditions for 17,21-diesters of these corticosteroids. researchgate.netscirp.org The specific stereochemical configuration of the steroid nucleus can also lead to competing reactions. For instance, in the case of beclomethasone (B1667900) 17,21-diester under alkaline conditions, the elimination of HCl from the 9,11-positions can become the predominant pathway. researchgate.net

The synthesis of dexamethasone itself involves a series of stereocontrolled reactions. chemicalbook.com For example, the introduction of the 16α-methyl group is achieved through a Grignard reaction, and the subsequent epoxidation and hydrolysis steps are designed to establish the correct stereochemistry at C-17. chemicalbook.com The stereospecificity of these reactions is crucial for obtaining the desired biologically active isomer.

Stereospecific Synthesis of Defined Stereoisomers

The synthesis of specific stereoisomers of dexamethasone and its analogs is a primary objective in medicinal chemistry to isolate the therapeutic effects and minimize unwanted side effects. nih.govresearchgate.net This often involves multi-step synthetic routes starting from chiral precursors or employing chiral catalysts and auxiliaries to control the stereochemical outcome of key reactions. chemicalbook.comresearchgate.net

The synthesis of dexamethasone, for instance, can start from 3α-acetoxy-16-pregnen-11,20-dione. chemicalbook.com A series of reactions, including the introduction of the 16α-methyl group, hydroxylation at C-17 and C-21, and the introduction of the 9α-fluoro group, are carried out with careful control of stereochemistry. chemicalbook.com The formation of an epoxide intermediate and its subsequent ring-opening with hydrofluoric acid is a critical step that establishes the 9α-fluoro-11β-hydroxy stereochemical arrangement. chemicalbook.com

In the context of related compounds, such as aryl pyrazole (B372694) glucocorticoid receptor agonists, stereospecific synthesis has been crucial in evaluating the biological activity of individual isomers. nih.gov Synthetic routes often involve steps like Wittig reactions, Grignard reactions, and subsequent separation of the resulting isomers using techniques like preparative supercritical fluid chromatography (SFC). nih.gov These efforts have revealed that specific stereoisomers, often those mimicking the stereochemistry of natural corticosteroids, exhibit greater biological activity. nih.gov

Computational and Molecular Modeling for Stereochemical Analysis

Computational and molecular modeling techniques have become indispensable tools for investigating the stereochemistry of complex molecules like (-)-Dexamethasone Acid and its analogs. nih.govresearchgate.net These methods provide insights into the three-dimensional structures, conformational preferences, and electronic properties of different stereoisomers, which are often difficult to obtain through experimental methods alone.

Molecular docking studies are frequently employed to predict the binding modes of ligands to their biological targets, such as the glucocorticoid receptor. nih.govchemrxiv.orgnih.gov By modeling the interactions between different stereoisomers and the receptor's binding pocket, researchers can rationalize observed differences in biological activity and guide the design of more potent and selective ligands. nih.govresearchgate.net For example, docking studies have helped to understand why certain stereoisomers of aryl pyrazole glucocorticoid receptor agonists are more active than others. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to compute various molecular properties, including optimized geometries, relative energies of different conformers, and spectroscopic data like electronic circular dichroism (ECD) spectra. researchgate.net Calculated ECD spectra can be compared with experimental data to determine the absolute configuration of chiral molecules. researchgate.net

Interactive Table: Computational Methods in Stereochemical Analysis

| Computational Method | Application | Insights Gained |

| Molecular Docking | Predicting ligand-receptor binding | Identification of key interactions, rationalization of stereospecific activity. nih.govchemrxiv.org |

| Molecular Dynamics (MD) Simulations | Analyzing the stability of ligand-receptor complexes | Understanding the dynamic behavior and stability of different stereoisomer complexes. chemrxiv.orgnih.gov |

| Density Functional Theory (DFT) | Calculating molecular properties | Determination of absolute configuration through comparison of calculated and experimental ECD spectra. researchgate.net |

Metabolic Transformations Leading to and from Dexamethasone Acid in Vitro Studies

Hepatic Metabolism and Enzyme Systems (e.g., CYP3A4, CYP3A2)

The liver is the principal site for dexamethasone (B1670325) metabolism. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a pivotal role.

In humans, CYP3A4 is the primary enzyme responsible for the initial oxidative metabolism of dexamethasone. nih.govnih.govresearchgate.net Studies using human liver microsomes have consistently shown that CYP3A4 catalyzes the 6-hydroxylation of dexamethasone. nih.govresearchgate.net The corresponding isoform in male rats is CYP3A2. nih.gov The expression and activity of these enzymes can be influenced by various factors, including hormones. For instance, glucocorticoids themselves can enhance CYP3A4 activity. drugbank.com

In vitro studies with human liver preparations have identified two major metabolic pathways for dexamethasone: hydroxylation and side-chain cleavage. nih.govresearchgate.netnih.gov

Hydroxylation: The most prominent pathway is 6-hydroxylation, leading to the formation of 6β-hydroxydexamethasone and, to a lesser extent, 6α-hydroxydexamethasone. researchgate.net

Side-Chain Cleavage: Dexamethasone also undergoes cleavage of its side-chain to form metabolites such as 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). researchgate.netnih.gov This side-chain cleaved metabolite, a precursor to what is functionally considered a steroid acid derivative, can then serve as a substrate for further hydroxylation. researchgate.net While CYP3A4 is central to hydroxylation, the enzyme CYP17 (17,20-lyase) is thought to mediate the side-chain cleavage. nih.gov Interestingly, in human liver incubations, the side-chain cleaved product 9α-F-A is often rapidly hydroxylated, making its unhydroxylated form an intermediate metabolite. nih.gov In contrast, studies with human kidney fractions show more extensive formation of 9α-F-A, suggesting tissue-specific differences in metabolic pathways. nih.gov

Below is a table summarizing the key metabolites formed from dexamethasone in hepatic in vitro systems.

Table 1: Major Metabolites of Dexamethasone Identified in In Vitro Hepatic Studies| Metabolite Class | Specific Metabolite | Key Enzyme(s) | Reference |

|---|---|---|---|

| Hydroxylated | 6β-hydroxydexamethasone | CYP3A4 | researchgate.net |

| 6α-hydroxydexamethasone | CYP3A4 | researchgate.net | |

| Side-Chain Cleaved | 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A) | CYP17 (putative) | nih.gov |

| 6-hydroxy-9α-F-A | CYP3A4 | researchgate.net | |

| Reductive | 11-dehydro-side-chain cleaved Dexamethasone | 11β-HSD | nih.gov |

Reductive metabolism also plays a role in the biotransformation of dexamethasone. The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) is crucial in this context. It catalyzes the interconversion between the active 11β-hydroxyl group of glucocorticoids and their inactive 11-keto counterparts.

In vitro studies have shown that cytosolic incubations can produce a metabolite tentatively identified as 11-dehydro-side-chain cleaved dexamethasone. nih.gov The formation of this metabolite can be inhibited by glycyrrhetinic acid, a known inhibitor of 11-dehydrogenase, confirming the enzyme's involvement. nih.gov This indicates that both oxidative and reductive pathways are involved in generating the diverse profile of dexamethasone metabolites.

Species-Dependent Metabolic Profiles

The metabolic profile of dexamethasone exhibits significant quantitative and qualitative differences across various mammalian species. nih.gov

In contrast, studies in camels have shown that the primary phase I metabolite results from the reduction of the 3-carbonyl group, with ring hydroxylation being a minor pathway. researchgate.net This highlights the importance of considering species differences when extrapolating metabolic data.

Bile Acid Metabolism Modulation

Dexamethasone and its metabolic activities have been shown to modulate the synthesis of bile acids, which are critical for lipid digestion and absorption.

Dexamethasone exerts many of its effects by activating the glucocorticoid receptor (GR), a nuclear hormone receptor that regulates gene transcription. Upon activation, the GR can influence the expression of numerous genes, including those involved in bile acid synthesis. However, the modulation of bile acid metabolism by dexamethasone is complex and can involve both GR-dependent and GR-independent pathways.

In vitro studies using primary human hepatocytes have demonstrated that dexamethasone alters the composition of bile acids. Supplementation with dexamethasone leads to an increased formation of cholic acid (CA) and a decrease in chenodeoxycholic acid (CDCA). This shift is primarily driven by a significant increase in the mRNA expression of sterol 12α-hydroxylase (CYP8B1). wikipedia.org The expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway, is only slightly increased. wikipedia.org

Interestingly, the use of the GR antagonist RU486 indicated that the induction of CYP8B1 by dexamethasone is mediated through a GR-independent pathway. wikipedia.org Conversely, the regulation of CYP7A1 appears to be at least partially dependent on the GR. In studies with rat hepatocytes, dexamethasone was found to stimulate bile acid synthesis by inducing the activity of CYP7A1.

The table below summarizes the effect of dexamethasone on key bile acid synthesis enzymes in human hepatocytes.

Table 2: Effect of Dexamethasone on Bile Acid Synthesis Enzymes in Human Hepatocytes In Vitro| Enzyme | Effect of Dexamethasone | Mediating Pathway | Reference |

|---|---|---|---|

| CYP7A1 | Slight increase in mRNA expression | GR-dependent | wikipedia.org |

| CYP8B1 | Three-fold increase in mRNA expression | GR-independent | wikipedia.org |

Impact on Cellular Metabolic Pathways (e.g., Glucose, Lipid, Amino Acid Metabolism)

Dexamethasone, a potent synthetic glucocorticoid, exerts profound effects on cellular metabolism by binding to intracellular glucocorticoid receptors, which then act as transcription factors to regulate the expression of numerous genes. patsnap.com These regulatory actions significantly alter glucose, lipid, and amino acid metabolism, processes extensively studied in various in vitro systems.

Glucose Metabolism

In vitro studies consistently demonstrate that dexamethasone significantly alters glucose homeostasis at the cellular level. A primary effect is the stimulation of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, which has been observed in liver cells. patsnap.com Conversely, dexamethasone can impair glucose uptake and utilization in peripheral tissues.

Research using isolated rat adipocytes showed that dexamethasone treatment decreased glucose oxidation by 30-40% in both basal and low-insulin states. This effect was attributed to a direct inhibition of the glucose transport system, as evidenced by a similar 30-40% decrease in the uptake of the glucose analog [14C]2-deoxyglucose. drugbank.com In primary macrophage cell lines, dexamethasone was found to inhibit the expression of the glucose transporter GLUT1, which is crucial for glucose import to fuel glycolysis. This suggests that a key anti-inflammatory mechanism of dexamethasone may be linked to its ability to impair glucose utilization in immune cells.

Lipid Metabolism

Dexamethasone's influence on lipid metabolism is complex, often leading to increased lipid accumulation within cells. In vitro experiments using the human liver cell line HepG2 demonstrated that treatment with dexamethasone, particularly in the presence of fatty acids like palmitate, enhanced lipid transport into the cell. nih.govkarger.com This led to an increased intracellular deposition of triacylglycerols (TAG), diacylglycerols (DAG), and ceramides. nih.govkarger.com Similar effects were observed in primary rat hepatocytes, where dexamethasone combined with palmitic acid resulted in excessive intracellular accumulation of triacylglycerols and ceramide, partly by increasing the expression of fatty acid transporters. cpn.or.krarvojournals.org

Furthermore, dexamethasone can alter the composition of fatty acids within the cell. In HepG2 cells, prolonged exposure to dexamethasone and palmitate led to an increase in n-3 polyunsaturated fatty acids (PUFAs) in DAG and TAG, while diminishing n-6 PUFA activity in DAG. nih.gov In cultured rabbit coronary microvessel endothelial (RCME) cells, dexamethasone treatment resulted in an increase in saturated and monounsaturated fatty acids and a decrease in polyunsaturated fatty acids. nih.gov Some studies also suggest dexamethasone may shift cellular energy preference towards fatty acid oxidation (FAO). In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, dexamethasone induced a metabolic switch from glycolysis towards lipolysis and increased FAO. clinpgx.org

Amino Acid Metabolism

Dexamethasone generally promotes a catabolic state in relation to protein and amino acid metabolism. In vitro studies using primary cultures of perinatal rat hepatocytes have shown that a combination of dexamethasone and dibutyryl cyclic AMP strongly stimulates proteolysis (protein degradation). karger.com This effect was observed in hepatocytes from weanling rats but not from fetal or suckling rats, indicating a developmental aspect to this hormonal regulation. karger.com The study also suggested that this hormonal regulation of proteolysis is not mediated by changes in the intracellular concentrations of specific amino acids like isoleucine, leucine, lysine, phenylalanine, or tyrosine. karger.com The breakdown of proteins provides amino acid substrates that can be used in the liver for gluconeogenesis, a process stimulated by glucocorticoids. patsnap.com

Table 1: Summary of Dexamethasone's In Vitro Effects on Cellular Metabolism

| Metabolic Pathway | Cell Model | Key Research Findings |

|---|---|---|

| Glucose Metabolism | Isolated Rat Adipocytes | Decreased glucose oxidation and transport by 30-40%. drugbank.com |

| Primary Macrophages | Inhibited expression of GLUT1 glucose transporter. | |

| Lipid Metabolism | HepG2 Cells | Enhanced lipid transport and increased deposition of TAG, DAG, and ceramides. nih.govkarger.com |

| Primary Rat Hepatocytes | Increased expression of fatty acid transporters, leading to TAG and ceramide accumulation. cpn.or.krarvojournals.org | |

| T-ALL Cell Lines | Induced a metabolic switch from glycolysis to fatty acid oxidation. clinpgx.org | |

| Amino Acid Metabolism | Primary Rat Hepatocytes | Stimulated proteolysis (protein degradation). karger.com |

In Vitro Models for Metabolic Research

The investigation of dexamethasone's metabolic fate and its effects on cellular pathways relies on a variety of established in vitro models. These systems allow for controlled experiments to elucidate specific biochemical mechanisms without the complexities of a whole organism.

Hepatocytes

Primary hepatocytes, which are liver cells directly isolated from animal or human tissue, are considered a gold standard for in vitro drug metabolism studies. They retain many of the key metabolic functions of the liver in vivo. Primary rat hepatocytes have been instrumental in studying dexamethasone's impact on lipid accumulation and amino acid metabolism. cpn.or.krarvojournals.orgkarger.com For instance, they were used to demonstrate that dexamethasone, in combination with palmitate, additively increases protein-dependent fatty acid uptake and subsequent accumulation of triacylglycerols. cpn.or.krarvojournals.org Similarly, cultured fetal hepatocytes were used to show that dexamethasone stimulates vitamin K-dependent carboxylase activity. nih.gov

Microsomal Suspensions

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of cytochrome P450 (CYP) enzymes, which are critical for Phase I metabolism of many drugs. Human liver microsomal incubations have been extensively used to identify the metabolites of dexamethasone. nih.govresearchgate.net These studies have shown that dexamethasone is primarily metabolized to 6-hydroxylated products (6α- and 6β-hydroxydexamethasone) and side-chain cleaved metabolites. nih.govresearchgate.net The enzyme responsible for the 6-hydroxylation has been identified as CYP3A4. nih.govresearchgate.net Microsomes from other tissues, like the kidney, have also been used, revealing that side-chain cleavage can be a predominant pathway in extrahepatic tissues. researchgate.net

Cell Lines

Immortalized cell lines offer a more readily available and reproducible alternative to primary cells for metabolic research.

HepG2 Cells: This human hepatoma cell line is widely used for studies of liver metabolism and toxicity. Research with HepG2 cells has corroborated findings from primary hepatocytes regarding dexamethasone's ability to promote the accumulation of lipids like triacylglycerols and ceramides. nih.govkarger.com

Adipocytes (Fat Cells): Isolated rat adipocytes have been used to study the direct effects of dexamethasone on glucose transport and oxidation, demonstrating its inhibitory role on these processes. drugbank.com

Endothelial and Fibroblast Cells: Cultured bovine corneal endothelial cells and scleral fibroblasts have been used to assess the cellular effects of dexamethasone, including its impact on cell proliferation and apoptosis at various concentrations. nih.govarvojournals.org

Cancer Cell Lines: T-cell acute lymphoblastic leukemia (T-ALL) cell lines (e.g., Jurkat and CCRF-CEM) have been used as models to understand how dexamethasone induces metabolic reprogramming, specifically the shift towards fatty acid oxidation, which can influence glucocorticoid resistance in cancer therapy. clinpgx.org

Table 2: Common In Vitro Models for Dexamethasone Research

| Model Type | Specific Example(s) | Primary Application in Dexamethasone Research |

|---|---|---|

| Primary Cells | Primary Rat Hepatocytes | Studying effects on lipid accumulation, protein degradation, and enzyme activity. cpn.or.krkarger.comnih.gov |

| Isolated Rat Adipocytes | Investigating impact on glucose transport and oxidation. drugbank.com | |

| Subcellular Fractions | Human Liver Microsomes | Identifying major metabolites (e.g., 6-hydroxydexamethasone) and metabolizing enzymes (e.g., CYP3A4). nih.govresearchgate.net |

| Human Kidney Microsomes | Characterizing extrahepatic metabolism pathways like side-chain cleavage. researchgate.net | |

| Immortalized Cell Lines | HepG2 (Human Liver) | Analyzing effects on lipid metabolism and transport. nih.govkarger.com |

| T-ALL cell lines (Jurkat, CCRF-CEM) | Elucidating mechanisms of metabolic reprogramming and drug resistance in cancer. clinpgx.org | |

| Bovine Corneal/Scleral Cells | Assessing cellular proliferation, apoptosis, and enzyme activity. nih.govarvojournals.org |

Environmental Fate and Transformation of Dexamethasone and Its Acidic Products

Occurrence and Distribution in Environmental Matrices (Wastewater, Soil, Aquatic Systems)

Dexamethasone (B1670325) and its transformation products, including (-)-Dexamethasone Acid, are frequently detected in various environmental matrices across the globe. nih.govresearchgate.net Their primary pathway into the environment is through the excretion of the parent compound and its metabolites from humans and livestock, which then enter domestic sewage, hospital discharges, and industrial effluents, ultimately reaching wastewater treatment plants (WWTPs). nih.govresearchgate.netmdpi.com

Wastewater: WWTPs often exhibit incomplete removal of dexamethasone, leading to its release into downstream waters along with its transformation products. nih.govresearchgate.netmdpi.comnih.govoutbreak.info Studies have reported dexamethasone concentrations in wastewater effluents in the ng/L to µg/L range. nih.govresearchgate.net For instance, high concentrations have been found in untreated hospital wastewater, with one study in Switzerland measuring up to 1,720 ng/L of dexamethasone. frontiersin.org

Aquatic Systems: Consequently, dexamethasone is ubiquitously found in surface waters, including rivers and groundwater. nih.govmdpi.comresearchgate.net Concentrations in surface waters have been reported to range from less than 0.02 ng/L to as high as 22 ng/L in various studies. nih.govresearchgate.net Its presence in drinking water has also been confirmed, indicating its persistence and the inability of conventional water treatment systems to completely eliminate it. nih.govmdpi.com

Soil and Sediment: Soil and sediment act as reservoirs for contaminants like dexamethasone. frontiersin.org The compound can reach soils through the application of treated or untreated wastewater for irrigation or through the use of manure from treated livestock. frontiersin.org While data on dexamethasone concentrations in soil are less extensive, its presence in this compartment is a growing concern. frontiersin.org The low octanol-water partitioning coefficient (log Kow ≈ 1.9) of dexamethasone suggests a low potential for sorption to soil and sediment. researchgate.net

Table 1: Global Concentrations of Dexamethasone in Environmental Matrices

| Country/Region | Environmental Matrix | Concentration Range (ng/L) |

|---|---|---|

| China | Surface Water | <0.02–22 nih.govresearchgate.net |

| Malaysia | Surface Water | 0.02–8.74 nih.govresearchgate.net |

| China | Urban River Water | 0–8.0 nih.govresearchgate.net |

| Switzerland | Untreated Hospital Wastewater | 1,720 frontiersin.org |

| Portugal | Hospital Effluents | 31-352 researchgate.net |

| Sweden | Hospital Effluents | 0.004 researchgate.net |

| Global | Drinking Water | up to 2.11 researchgate.net |

Transformation Products (TPs) in Natural and Engineered Systems

In both natural and engineered environments, dexamethasone undergoes transformation, leading to the formation of various transformation products (TPs), including this compound. nih.govresearchgate.netmdpi.com These transformations can be driven by biotic and abiotic processes. mdpi.com

Biotransformation, particularly by microorganisms in activated sludge of WWTPs, plays a significant role in the degradation of dexamethasone. nih.gov Research has shown that bacterial consortia can lead to the formation of several TPs, including dexamethasone-21-oic acid (a likely synonym or related compound to this compound), 17-oxodexamethasone, 6β-hydroxydexamethasone, and 16,17-unsaturated dexamethasone. nih.govresearchgate.net In contrast, pure cultures of bacteria like Bacillus subtilis may produce a different set of metabolites. nih.govresearchgate.net

Abiotic processes such as phototransformation (photodegradation) also contribute to the formation of TPs. mdpi.com Dexamethasone is sensitive to light, and exposure to solar radiation can result in the formation of various photoproducts. mdpi.comjst.go.jp The specific TPs formed can depend on the light source and other environmental conditions. mdpi.com Studies have identified several photo-induced TPs, some of which have been shown to be toxic to aquatic organisms. mdpi.comresearchgate.net

Other identified transformation routes include hydroxylation, reduction, decarbonylation/formylation, and defluorination reactions. researchgate.net

Persistence and Degradation in Environmental Compartments

The persistence of dexamethasone and its acidic products in the environment is a key factor in their potential to cause ecological harm. The molecular structure of dexamethasone, particularly the presence of a fluoro-functional group, contributes to its stability and resistance to degradation. researchgate.net

Influence of Environmental Factors on Degradation Kinetics (e.g., pH, Humic Acid, Bicarbonate)

Several environmental factors can influence the rate at which dexamethasone and its TPs degrade:

pH: The pH of the surrounding medium is a critical factor. For instance, in advanced oxidation processes, the degradation of dexamethasone is often pH-dependent. researchgate.net Studies have shown that degradation can be enhanced under acidic conditions (e.g., pH 3 or 4) and may decrease in neutral or alkaline conditions. researchgate.netscialert.netiwaponline.comnih.gov

Humic Acid: The presence of humic acid, a major component of natural organic matter, can negatively impact the degradation of dexamethasone. researchgate.netresearchgate.netnih.gov Humic acid can scavenge the reactive radicals responsible for degradation in advanced oxidation processes, thereby reducing the removal efficiency. researchgate.netresearchgate.net One study reported that the presence of 10 mg/L of humic acid decreased the apparent kinetic constant of dexamethasone degradation. researchgate.netnih.gov

Bicarbonate: Bicarbonate ions, commonly present in natural waters, can also inhibit the degradation of dexamethasone. researchgate.netresearchgate.netnih.gov Similar to humic acid, bicarbonate can act as a scavenger of radicals, leading to a reduction in degradation rates. researchgate.net A study demonstrated a decrease in the degradation kinetic constant in the presence of 10 mg/L of bicarbonate. researchgate.netnih.gov

Advanced Oxidation Processes for Environmental Removal

Advanced Oxidation Processes (AOPs) are a suite of technologies being investigated for the effective removal of persistent organic pollutants like dexamethasone from water and wastewater. scialert.netiwaponline.commdpi.com These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down complex organic molecules. mdpi.com

Several AOPs have shown promise in degrading dexamethasone:

UV-based Processes: UV irradiation in combination with oxidants like hydrogen peroxide (H₂O₂) (UV/H₂O₂) or persulfate (S₂O₈²⁻) (UV/S₂O₈²⁻) can effectively degrade dexamethasone. iwaponline.comresearchgate.netnih.gov The UV/H₂O₂ process, for example, has been shown to achieve over 98% degradation under optimal conditions. nih.gov The addition of catalysts like MgO or Al₂O₃ can further enhance the efficiency of these processes. iwaponline.comresearchgate.netresearchgate.net

Sonolysis: Sonochemical oxidation, which uses high-frequency ultrasound to generate cavitation bubbles and subsequent radical formation, is another effective method. nih.gov This process can eliminate dexamethasone from water, and its efficiency is influenced by factors like ultrasound power and pH. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process (Fe²⁺/H₂O₂) and its light-assisted version, the photo-Fenton process (Fe²⁺/H₂O₂/UV), are also capable of degrading dexamethasone. scialert.netresearchgate.net

Ozonation: Ozonation has been reported as a highly efficient process for dexamethasone removal, achieving up to 95% removal in some studies. mdpi.comresearchgate.net

Table 2: Efficiency of Advanced Oxidation Processes for Dexamethasone Removal

| Advanced Oxidation Process | Catalyst/Reagent | Removal Efficiency (%) | Optimal Conditions |

|---|---|---|---|

| UV/H₂O₂/MgO | MgO nanoparticles, H₂O₂ | 87 | pH 3, 30 min contact time researchgate.netresearchgate.net |

| UV/S₂O₈²⁻/Al₂O₃ | Al₂O₃ nanoparticles, Persulfate | 94 | pH 3, 30 min contact time iwaponline.com |

| Sonolysis (20 kHz) | - | ~100 (for 500 µg/L) | 71 W/L power density, <60 min nih.gov |

| Ozonation | Ozone | 95 | researchgate.net |

| Sono-Nanocatalysis | nZVI, H₂O₂, Ultrasound | 92 | pH 4, 150 min contact time scialert.net |

Ecological Implications of Dexamethasone and its Acidic Transformation Products

The presence of dexamethasone and its transformation products, including this compound, in the environment raises concerns about their potential ecological effects. nih.govresearchgate.net As a potent glucocorticoid, dexamethasone can act as an endocrine disruptor, potentially causing adverse effects in non-target organisms even at low concentrations. nih.govresearchgate.net

Studies have demonstrated a range of deleterious effects on aquatic life:

Fish: Fish appear to be particularly susceptible to dexamethasone exposure. nih.govresearchgate.netnih.gov Observed effects include impaired metabolic mechanisms, modifications of genes and proteins, and negative impacts on reproduction, growth, and development. nih.govmdpi.com The Predicted No Effect Concentration (PNEC) for fish has been estimated to be as low as 1 ng/L. researchgate.net

Crustaceans: Crustaceans are also among the most sensitive species to dexamethasone. nih.govresearchgate.netnih.gov

Algae: The effects on algae can vary, with studies showing both inhibition and promotion of growth and chlorophyll-a content. researchgate.net

Bacteria: Dexamethasone can impact bacterial communities, for example, by increasing their doubling time. researchgate.net

Theoretical and Computational Studies of Dexamethasone Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetic properties of dexamethasone (B1670325) and its derivatives. researchgate.netajchem-a.com These computational methods allow for the prediction of various molecular properties that are crucial for understanding the compound's behavior.

Molecular Electronic Structure Analysis

The molecular electronic structure of dexamethasone has been investigated using DFT calculations, often at the B3LYP/6-311++G(d,p) basis set level. researchgate.netajchem-a.com These studies provide detailed information about the molecule's geometry, bonding characteristics, and charge distribution.

Analysis of the molecular electrostatic potential (MEP) reveals the regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net For dexamethasone, the oxygen atoms of the carbonyl and hydroxyl groups are characterized by negative potential (electron-rich regions), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups exhibit positive potential (electron-poor regions), indicating their propensity for nucleophilic interactions. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters that describe a molecule's ability to donate or accept electrons. researchgate.net A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a higher affinity for accepting electrons. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Dexamethasone

| Parameter | Value (Neutral Form) | Reference |

|---|---|---|

| E_HOMO | -6.284 eV | nih.gov |

| E_LUMO | -6.280 eV | nih.gov |

| Energy Gap (ΔE) | 4 x 10⁻³ eV | nih.gov |

| Ionization Potential (IP) | 6.284 eV | nih.gov |

| Electron Affinity (EA) | 6.280 eV | nih.gov |

| Electronegativity (χ) | 6.282 eV | nih.gov |

| Global Hardness (η) | 2 x 10⁻³ eV | nih.gov |

This data is based on calculations for the parent dexamethasone molecule and provides a foundational understanding of the electronic properties that would be modulated by the presence of a carboxylic acid group in (-)-Dexamethasone Acid.

Reaction Enthalpies and Energetics of Degradation Pathways

DFT calculations have been employed to compute the reaction enthalpies for various degradation pathways of dexamethasone. researchgate.net These calculations help to identify the most energetically favorable routes for the breakdown of the molecule. researchgate.net

Studies have investigated degradation reactions such as hydroxylation, reduction, decarbonylation, formylation, and defluorination. researchgate.netresearchgate.net By calculating the change in enthalpy (ΔH) for these reactions, researchers can predict which degradation products are most likely to form. researchgate.net For instance, the formation of a carboxylic acid derivative of dexamethasone has been identified as a potential degradation product. researchgate.net These theoretical predictions are often correlated with experimental findings from techniques like mass spectrometry to confirm the identity of degradation products found in environmental or biological samples. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational changes, flexibility, and interactions of this compound with its environment, such as solvent molecules or biological receptors.

MD simulations have been used to study the stability of dexamethasone when complexed with proteins. nih.gov These studies often analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the molecule within a binding site. nih.gov For example, simulations have explored the interactions of dexamethasone with the glucocorticoid receptor and the main protease of SARS-CoV-2. nih.govuva.es Such studies reveal the key amino acid residues involved in binding and the nature of the intermolecular forces, including hydrogen bonds and van der Waals interactions. nih.govmdpi.com

Coarse-grained molecular dynamics (CG-MD) simulations have also been applied to study the encapsulation of dexamethasone in drug delivery systems, providing a predictive tool for the design of nanocarriers. nih.gov

In Silico Prediction of Degradation Products and Pathways

Computational tools can be used to predict the potential degradation products and pathways of a molecule in silico. These methods often rely on databases of known metabolic and degradation reactions to forecast the likely transformations a molecule will undergo.

For dexamethasone, several degradation products have been identified through experimental analysis, and computational approaches can complement these findings by proposing additional, yet-to-be-detected products. researchgate.netcomplexgenerics.org The degradation can be influenced by factors like pH, temperature, and exposure to light. complexgenerics.orgresearchgate.net Studies have shown that dexamethasone can degrade into numerous products in aqueous solutions. researchgate.netnih.gov The identification of a carboxylic acid derivative as a degradation product is particularly relevant to the study of this compound. researchgate.net

Structure-Activity Relationship (SAR) Studies for Acidic Derivatives

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For corticosteroids, extensive SAR studies have been conducted to optimize their therapeutic properties.

A key finding in the SAR of corticosteroids is that the parent 17-carboxylic acids are generally inactive or significantly less active than their esterified counterparts. nih.gov This is because the ester forms are lipophilic and can readily cross cell membranes, while the acidic forms are more polar. However, this property is exploited in the design of "soft" corticosteroids, where the active ester form is metabolized in the body to the inactive acidic form, thereby reducing systemic side effects. nih.govresearchgate.net